molecular formula C17H16O5 B593641 5,6-Desmethylenedioxy-5-methoxyaglalactone CAS No. 922169-96-8

5,6-Desmethylenedioxy-5-methoxyaglalactone

Cat. No.: B593641
CAS No.: 922169-96-8
M. Wt: 300.31
InChI Key: YNGUFTHOYVRQDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Desmethylenedioxy-5-methoxyaglalactone involves several steps, starting from the appropriate phenolic precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources like Aglaia ponapensis or synthetic routes optimized for high yield and purity. The extraction process typically involves:

Chemical Reactions Analysis

Types of Reactions

5,6-Desmethylenedioxy-5-methoxyaglalactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5,6-Desmethylenedioxy-5-methoxyaglalactone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Desmethylenedioxy-5-methoxyaglalactone involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its potent cytotoxic and antimycobacterial activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)16-13-8-12(20-2)9-14(21-3)15(13)17(18)22-16/h4-9,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGUFTHOYVRQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=CC(=C3)OC)OC)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659060
Record name 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922169-96-8
Record name 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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